![molecular formula C14H20N2O2 B2883932 Ethyl 4-amino-1-phenylpiperidine-4-carboxylate CAS No. 1975832-78-0](/img/structure/B2883932.png)
Ethyl 4-amino-1-phenylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 4-amino-1-phenylpiperidine-4-carboxylate” is a chemical compound with the empirical formula C8H16N2O2 . It is also known by the synonym "1-Carbethoxy-4-aminopiperidine" . This compound is used as a building block and reagent in synthesizing organic compounds .
Molecular Structure Analysis
The molecular weight of “Ethyl 4-amino-1-phenylpiperidine-4-carboxylate” is 172.22 . The InChI string representation of its structure is 1S/C8H16N2O2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6,9H2,1H3
.
Chemical Reactions Analysis
“Ethyl 4-amino-1-piperidinecarboxylate” has been used in the synthesis of quinolin-2(1H)-one derivatives . It can act as a reactant for the synthesis of various compounds, including milrinone analogs to analyze effects on intracellular calcium increase in cardiac cells, tetrahydronaphthalene derivatives, quorum sensing modulators, selective anti-Helicobacter pylori activity molecules, orally active M1 mAChR agonists, and aza derivatives of phytoalexin for antibacterial activity .
Physical And Chemical Properties Analysis
“Ethyl 4-amino-1-piperidinecarboxylate” is a liquid at room temperature . It has a refractive index of 1.483 (lit.) and a density of 1.004 g/mL at 25 °C (lit.) .
properties
IUPAC Name |
ethyl 4-amino-1-phenylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13(17)14(15)8-10-16(11-9-14)12-6-4-3-5-7-12/h3-7H,2,8-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIVKLGHNFRCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.